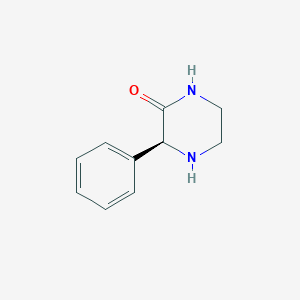

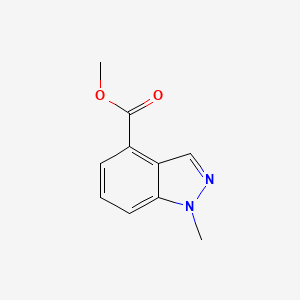

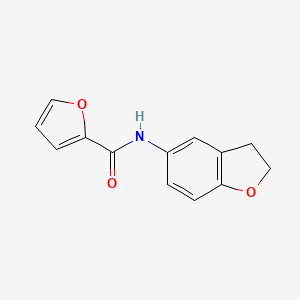

![molecular formula C10H9ClN2O3 B1387837 6-cloro-4-metoxi-1H-pirrolo[3,2-c]piridina-2-carboxilato de metilo CAS No. 871583-21-0](/img/structure/B1387837.png)

6-cloro-4-metoxi-1H-pirrolo[3,2-c]piridina-2-carboxilato de metilo

Descripción general

Descripción

“Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is a chemical compound with the molecular formula C10H9ClN2O3 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” were not found in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” includes a pyrrolopyridine core with a methoxy group at the 4-position and a chloro group at the 6-position . The carboxylate group is attached to the pyridine ring .

Physical and Chemical Properties Analysis

“Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” has a molecular weight of 240.64 g/mol . It has a topological polar surface area of 64.2 Ų and a complexity of 277 . It has one hydrogen bond donor and four hydrogen bond acceptors . It has three rotatable bonds .

Aplicaciones Científicas De Investigación

Aplicación Potencial en el Manejo de la Diabetes

Los compuestos relacionados con la pirrolo[3,4-c]piridina han sido estudiados por su potencial para reducir los niveles de glucosa en sangre, lo que podría ser beneficioso en el tratamiento de la diabetes y los trastornos relacionados .

Investigación Anticancerígena

La investigación sobre compuestos similares de pirrolopiridina ha mostrado efectos en la reducción de las capacidades de migración e invasión de las células cancerosas, lo que indica aplicaciones potenciales en el tratamiento del cáncer .

Síntesis Química y Desarrollo de Fármacos

La estructura molecular del 6-cloro-4-metoxi-1H-pirrolo[3,2-c]piridina-2-carboxilato de metilo sugiere su uso en la síntesis de moléculas orgánicas complejas, lo que podría ser importante para el desarrollo de fármacos y la investigación farmacéutica .

Estudio de la Actividad Biológica

La actividad biológica de los derivados de pirrolopiridina es un campo de interés, con estudios que se centran en su interacción con los sistemas biológicos y los posibles efectos terapéuticos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to be effective in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on its potential role in glucose metabolism , it may interact with its targets to modulate their activity, leading to changes in the biochemical processes related to glucose regulation.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Compounds with similar structures have been found to reduce blood glucose levels , suggesting that it may have a hypoglycemic effect.

Propiedades

IUPAC Name |

methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-15-9-5-3-7(10(14)16-2)12-6(5)4-8(11)13-9/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFHVWNPQDQNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=CC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653293 | |

| Record name | Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871583-21-0 | |

| Record name | Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

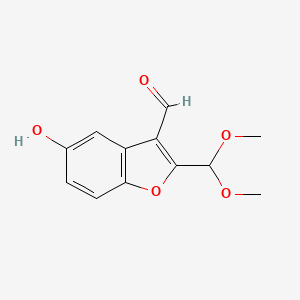

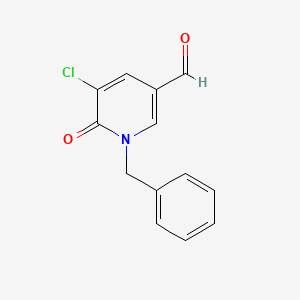

![7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1387761.png)

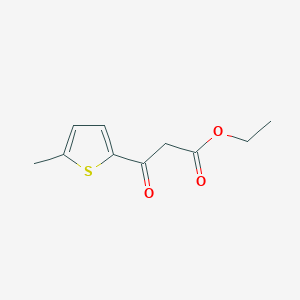

![4-[(4-Methylpiperazin-1-yl)methyl]benzamide](/img/structure/B1387768.png)

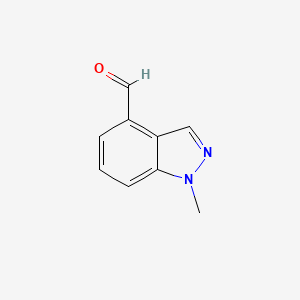

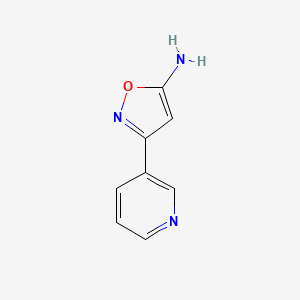

![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387773.png)